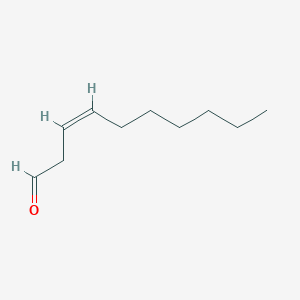

(z)-3-Decenal

Description

(Z)-3-Decenal (CAS: 2497-25-8) is an unsaturated aldehyde with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It features a Z-configured double bond at the third carbon position, distinguishing it from its E-isomer and other structural analogs. This compound is synthesized via the oxidation of (Z)-3-Decenol, a process catalyzed by agents such as pyridinium chlorochromate (PCC) or under controlled catalytic hydrogenation conditions .

This compound is notable for its biological and industrial applications, including roles as a pheromone in insects and a flavoring agent in food chemistry. Its Z-configuration enhances reactivity in certain chemical reactions, such as nucleophilic additions, and influences its interaction with biological targets like olfactory receptors .

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(Z)-dec-3-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,10H,2-6,9H2,1H3/b8-7- |

InChI Key |

NRXZYQITMVTQIB-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCCC/C=C\CC=O |

Canonical SMILES |

CCCCCCC=CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Decenal can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method is the hydroformylation of 1-octene, followed by selective hydrogenation to yield this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced through the isomerization of 3-decen-1-ol using a suitable catalyst. This process involves the rearrangement of the double bond to achieve the desired (Z) configuration. Additionally, biotechnological methods involving microbial fermentation have been explored for the production of this compound from renewable resources.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-3-Decenal can undergo oxidation reactions to form the corresponding carboxylic acid, (Z)-3-decanoic acid.

Reduction: Reduction of this compound can yield (Z)-3-decen-1-ol.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form hydrates or hemiacetals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Addition Reactions: Acidic or basic conditions can facilitate the addition of nucleophiles to the aldehyde group.

Major Products Formed:

Oxidation: (Z)-3-Decanoic acid

Reduction: (Z)-3-Decen-1-ol

Addition Reactions: Hydrates or hemiacetals, depending on the nucleophile used.

Scientific Research Applications

Flavoring and Fragrance Industry

(Z)-3-Decenal is widely used in the flavoring and fragrance industry due to its pleasant odor profile, which is often described as sweet and green. It serves as a key ingredient in various formulations to enhance aroma.

Case Study: Flavoring Agent in Food Products

A study demonstrated that this compound effectively enhances the flavor profile of certain food products, particularly in dairy and confectionery applications. Its incorporation improved consumer acceptance scores significantly compared to control samples without the compound.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for food preservation and safety.

Case Study: Antimicrobial Efficacy

In laboratory tests, this compound was found to inhibit the growth of common foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus. At concentrations above 0.5%, it demonstrated significant antimicrobial activity, suggesting its use as a natural preservative in food products .

Pharmaceutical Applications

The compound's biological activities extend into pharmaceuticals, where it may play a role in drug formulation or serve as a bioactive compound.

Case Study: Potential Antioxidant Activity

A comparative study involving various aldehydes revealed that this compound exhibited superior radical scavenging activity when tested against synthetic antioxidants like butylated hydroxytoluene (BHT). The IC50 value was significantly lower than that of BHT, indicating its potential as a natural antioxidant in pharmaceutical formulations .

Environmental Applications

This compound's properties also lend themselves to environmental applications, particularly in bioremediation processes.

Case Study: Biodegradation Studies

Research indicated that certain microbial strains could effectively degrade this compound, making it a candidate for bioremediation strategies aimed at reducing environmental pollutants derived from industrial processes.

Pheromone Research

In entomology, this compound has been studied for its role as a pheromone component in insects, influencing mating behaviors and other ecological interactions.

Case Study: Insect Behavioral Response

Field studies showed that this compound can elicit specific behavioral responses in certain insect species, suggesting its potential application in pest management strategies by using it to disrupt mating patterns.

Data Summary Table

| Application Area | Key Findings | References |

|---|---|---|

| Flavoring & Fragrance | Enhances flavor profiles; improves acceptance | |

| Antimicrobial Properties | Inhibits Listeria and Staphylococcus | |

| Pharmaceutical Applications | Superior antioxidant activity | |

| Environmental Applications | Effective degradation by microbes | |

| Pheromone Research | Influences insect behavior |

Mechanism of Action

The mechanism by which (Z)-3-Decenal exerts its effects involves its interaction with biological membranes and proteins . As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Stereoisomer: (E)-3-Decenal

| Property | (Z)-3-Decenal | (E)-3-Decenal |

|---|---|---|

| Double Bond Geometry | Cis (Z) configuration | Trans (E) configuration |

| Boiling Point | Lower (estimated ~180°C) | Higher (estimated ~190°C) |

| Reactivity | More reactive in cycloadditions and oxidation | Less reactive due to steric stability |

| Biological Activity | Acts as an insect pheromone | Reduced pheromone efficacy |

| Source | Derived from (Z)-3-Decenol oxidation | Synthesized via isomerization |

Key Insight : The Z-configuration in this compound increases its reactivity and biological specificity compared to the E-isomer, making it more effective in ecological signaling .

Saturated Analog: Decanal

| Property | This compound | Decanal |

|---|---|---|

| Structure | Unsaturated (C3 double bond) | Saturated (no double bonds) |

| Molecular Weight | 154.25 g/mol | 156.27 g/mol |

| Applications | Pheromones, flavoring | Perfumery, surfactants |

| Reactivity | Undergoes oxidation, addition reactions | Resistant to oxidation |

Key Insight : The double bond in this compound enhances its chemical versatility but reduces stability compared to Decanal .

Positional Isomers: (Z)-2-Decenal and (Z)-4-Decenal

| Property | This compound | (Z)-2-Decenal | (Z)-4-Decenal |

|---|---|---|---|

| Double Bond Position | C3 | C2 | C4 |

| Odor Profile | Green, fatty | Citrus, waxy | Herbal, metallic |

| Applications | Insect pheromones | Food flavoring | Industrial fragrances |

Key Insight : The position of the double bond significantly alters sensory properties and industrial uses .

Chain-Length Analogs: (Z)-3-Nonenal and (Z)-3-Undecenal

| Property | This compound | (Z)-3-Nonenal | (Z)-3-Undecenal |

|---|---|---|---|

| Carbon Chain Length | C10 | C9 | C11 |

| Molecular Weight | 154.25 g/mol | 140.23 g/mol | 168.30 g/mol |

| Volatility | Moderate | High | Low |

| Applications | Broad (ecology, industry) | Specialty chemicals | Long-chain polymer synthesis |

Key Insight : Chain length influences volatility and niche applications, with this compound balancing stability and reactivity .

Research Findings and Implications

- Biological Roles : this compound serves as a pheromone in moths , where its Z-configuration is critical for receptor binding .

- Industrial Use : Its green, fatty odor profile is exploited in flavor and fragrance formulations , though it is less common than (Z)-2-Decenal in food applications .

- Synthetic Challenges : Selective synthesis of the Z-isomer requires precise control of reaction conditions to avoid E-isomer contamination .

Biological Activity

(Z)-3-Decenal is an unsaturated aldehyde that is significant in various biological contexts, particularly in its role as a flavor and fragrance compound, as well as its potential therapeutic properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the following chemical properties:

- Chemical Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- CAS Number : 112-31-2

- Structure : It features a long carbon chain with a double bond and an aldehyde functional group.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. A study evaluated the antioxidant capacity of various compounds using the DPPH scavenging method, where this compound demonstrated significant free radical scavenging ability. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance, it was tested against human glioblastoma and cervical cancer cell lines. The results showed that this compound reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| U373MG (Glioblastoma) | 15 | 40% at 30 µM |

| HeLa (Cervical) | 20 | 35% at 30 µM |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

-

Flavoring Agent in Food Industry :

- A study focused on the use of this compound in food products demonstrated its role in enhancing flavor profiles while also providing antimicrobial benefits, thereby extending shelf life. The compound was incorporated into formulations for baked goods and sauces, showing effective preservation qualities without compromising taste .

- Therapeutic Applications :

Q & A

Q. What frameworks ensure methodological rigor when studying this compound’s environmental persistence?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 307 for soil degradation) and use isotope-labeled analogs to track transformation products. Lifecycle assessment (LCA) software (e.g., SimaPro) models environmental fate. Peer-reviewed protocols from journals like Environmental Science & Technology provide benchmark methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.